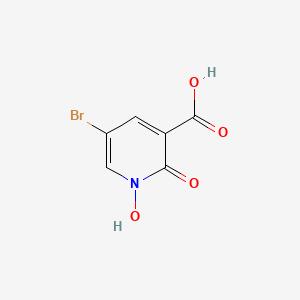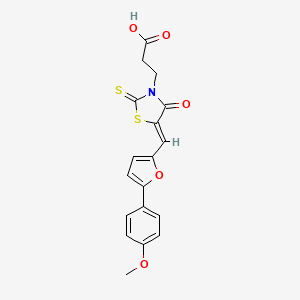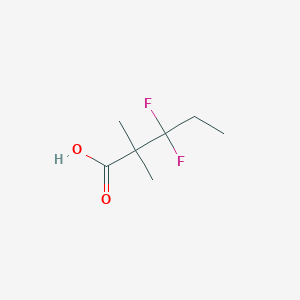
5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid is a heterocyclic compound that contains a bromine atom, a hydroxyl group, and a carboxylic acid group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid typically involves the bromination of 1-hydroxy-2-oxopyridine-3-carboxylic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters such as temperature, pressure, and reagent concentration. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 5-Bromo-2-oxopyridine-3-carboxylic acid.
Reduction: Formation of 1-hydroxy-2-oxopyridine-3-carboxylic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-2-oxopyridine-3-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-1-hydroxy-2-oxopyridine-3-carboxylic acid: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
5-Fluoro-1-hydroxy-2-oxopyridine-3-carboxylic acid: Contains a fluorine atom, leading to different electronic and steric effects.
Uniqueness
The presence of the bromine atom in 5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
5-bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO4/c7-3-1-4(6(10)11)5(9)8(12)2-3/h1-2,12H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWMFLPBZYMKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=C1Br)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Acetyl-2-(quinoxaline-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2782310.png)
![rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol](/img/structure/B2782311.png)

![3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyridazine](/img/structure/B2782315.png)
![2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2782317.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2782319.png)

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2782326.png)
![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2782327.png)
![6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2782328.png)
![2-[3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2782329.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2782330.png)

